Aurora Kinases-IN-2
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Overview
Description
Aurora Kinases-IN-2 is a potent inhibitor of the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various stages of mitosis. This compound has shown significant potential in cancer therapy due to its ability to inhibit the activity of these kinases, thereby preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment, optimization of reaction parameters, and implementation of quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aurora Kinases-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Aurora Kinases-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.
Biology: Helps in understanding the molecular mechanisms of mitosis and the regulation of cell cycle progression.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers with overexpression of Aurora kinases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Aurora Kinases-IN-2 exerts its effects by binding to the active site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis of cancer cells. The molecular targets include the catalytic domain of Aurora kinases, and the pathways involved are primarily related to cell cycle regulation and mitotic progression .
Comparison with Similar Compounds
Aurora Kinases-IN-2 is compared with other similar compounds, such as:
Alisertib: Another potent Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.
Tozasertib: A pan-Aurora kinase inhibitor that targets all three Aurora kinases but has a broader spectrum of activity.
Danusertib: An inhibitor that targets Aurora kinases as well as other kinases involved in cell cycle regulation.
Uniqueness: this compound is unique due to its high specificity for Aurora kinases and its potent inhibitory activity, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C22H18ClN5O3 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[3-amino-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyrazin-2-yl]oxy-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C22H18ClN5O3/c1-12-19(13(2)31-28-12)18-11-25-20(24)22(27-18)30-17-8-6-14(7-9-17)21(29)26-16-5-3-4-15(23)10-16/h3-11H,1-2H3,(H2,24,25)(H,26,29) |
InChI Key |
RQMVMSIAPOLUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN=C(C(=N2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
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